alpha-D-Mannose

概要

説明

Alpha-D-Mannose is a naturally occurring aldohexose sugar and an epimer of glucose at the C-2 position. It is a crucial component in various biological systems, including N-linked glycoproteins in viruses and mammals, as well as polysaccharides in fungi and bacteria . This compound is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli bacteria to the urinary tract lining .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase . Another approach is the epimerization of D-glucose using cellobiose 2-epimerase or D-mannose 2-epimerase .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as mannan, hemicellulose, and cellulose in dietary fiber . Enzymatic hydrolysis using microbial enzymes like D-lyxose isomerase and D-mannose isomerase is a preferred method due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Alpha-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-mannonic acid or reduced to form D-mannitol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

Substitution: Substitution reactions often involve the use of acetic anhydride and pyridine to form acetylated derivatives.

Major Products:

Oxidation: D-mannonic acid

Reduction: D-mannitol

Substitution: Acetylated mannose derivatives

科学的研究の応用

Therapeutic Applications

1.1 Nutraceutical Potential

Alpha-D-Mannose is being researched extensively as a nutraceutical with potential benefits in managing various diseases. Studies indicate that it may play a role in:

- Diabetes Management : Mannose has shown promise in regulating blood sugar levels and improving insulin sensitivity .

- Autoimmune Diseases : It has been noted for its ability to suppress inflammation and promote immune tolerance, making it a candidate for treating conditions like multiple sclerosis and rheumatoid arthritis .

- Cancer Therapy : Recent findings suggest that this compound can enhance the efficacy of immunotherapy and radiotherapy, particularly in triple-negative breast cancer by promoting the degradation of PD-L1, a protein that inhibits immune response .

1.2 Anti-Adhesion Therapy

Mannose's role in preventing bacterial adhesion is significant, particularly for uropathogenic Escherichia coli (UPEC), which is responsible for urinary tract infections (UTIs). Mannose can inhibit the binding of UPEC to the bladder wall, thereby reducing infection rates .

Drug Delivery Systems

This compound is being explored as a targeting ligand in drug delivery systems. Its ability to bind to certain receptors on cells enhances the specificity and efficacy of drug delivery:

- Nanoparticle Systems : Mannose-conjugated nanoparticles have been developed for targeted delivery of chemotherapeutics to cancer cells. These systems exploit the overexpression of mannose receptors on tumor cells, allowing for improved uptake and reduced side effects .

- Photodynamic Therapy : Research indicates that grafting mannose onto mesoporous silica nanoparticles can enhance their efficacy in targeting prostate cancer cells through specific receptor-mediated endocytosis .

Case Studies and Research Findings

作用機序

Alpha-D-Mannose exerts its effects primarily through competitive inhibition. It binds to the lectins on the fimbriae of Escherichia coli bacteria, preventing them from adhering to the cells lining the urinary tract. This competitive inhibition reduces bacterial colonization and helps flush out the pathogens through urination . The mechanism does not involve metabolic or immunological actions but rather a physical interaction with the bacteria .

類似化合物との比較

Alpha-D-Mannose is often compared with other functional sugars such as D-glucose, D-fructose, D-tagatose, and D-allulose:

D-Glucose: An epimer of this compound at the C-2 position, primarily used for energy production.

D-Fructose: An isomer of this compound, commonly found in fruits and used as a sweetener.

D-Tagatose: Known for its low-calorie and anti-diabetic properties.

D-Allulose: Exhibits anti-inflammatory and anti-hyperlipidemic effects.

This compound is unique due to its specific role in preventing urinary tract infections and its applications in various industries .

生物活性

Alpha-D-mannose, a naturally occurring sugar and epimer of D-glucose, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological benefits, and relevant case studies.

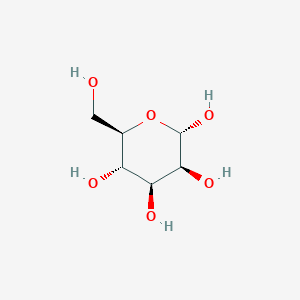

This compound is a monosaccharide with the molecular formula . It exists primarily in a pyranose form, which is characterized by its six-membered ring structure. The structural differences between D-mannose and D-glucose are critical for its biological functions.

| Property | This compound | D-Glucose |

|---|---|---|

| Molecular Formula | ||

| Sweetness | 60% of sucrose | 100% (reference) |

| Solubility | High | High |

This compound exhibits several mechanisms through which it exerts its biological effects:

- Immune Modulation : this compound plays a crucial role in the immune system by enhancing the activity of mannose-binding lectin (MBL), which recognizes and binds to pathogens, facilitating their clearance from the body. This function is vital for innate immunity and helps in preventing infections, particularly urinary tract infections (UTIs) .

- Anti-Cancer Activity : Recent studies have shown that this compound can inhibit the proliferation and metastasis of cancer cells. For instance, in non-small cell lung cancer (NSCLC), mannose induces G0/G1 cell cycle arrest by modulating the expression of proteins such as PCNA and p21. Furthermore, it affects key signaling pathways like PI3K/AKT and ERK, leading to reduced tumor cell migration and increased apoptosis in response to chemotherapy .

- Reduction of Inflammation : this compound has been shown to reduce the synthesis of hyaluronic acid (HA), a component involved in inflammatory responses. By inhibiting HA production, mannose can decrease leukocyte adhesion to inflamed tissues, thereby mitigating inflammation .

Physiological Benefits

The physiological benefits of this compound extend beyond immune modulation and cancer treatment:

- Urinary Tract Health : Mannose is widely recognized for its ability to prevent UTIs by inhibiting the adhesion of uropathogenic bacteria to the urinary tract lining . Clinical studies have demonstrated significant reductions in UTI recurrence rates among patients supplemented with this compound.

- Metabolic Effects : this compound has low caloric content and does not significantly affect blood glucose levels, making it a suitable alternative sweetener for individuals with diabetes or those managing weight .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Urinary Tract Infections : A double-blind study involving women with recurrent UTIs found that those treated with this compound experienced a 90% reduction in UTI recurrence compared to placebo .

- Cancer Treatment : In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis when combined with carboplatin chemotherapy .

- Inflammatory Conditions : Research indicated that patients with inflammatory bowel disease showed improved symptoms when supplemented with this compound, likely due to its anti-inflammatory properties .

特性

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。